Cas no 51363-00-9 (4-(Pyridin-2-yloxy)benzoic Acid)
4-(Pyridin-2-yloxy)benzoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(Pyrid-2-yloxy)benzoic acid
- 4-(Pyridin-2-yloxy)benzoic acid
- 4-pyridin-2-yloxybenzoic acid
- 4-(2-pyridyloxy)benzoic acid
- 51363-00-9
- 4-(Pyridin-2-yloxy)-benzoic acid
- EN300-1174904
- Z815709508
- MS-22424
- CS-0204925
- SCHEMBL505405
- BCA36300
- DB-071342
- 4-(pyridin-2-yloxy)benzoicacid
- AKOS005136079
- DTXSID70624035
- DN7
- MFCD08435897
- 4-[(Pyridin-2-yl)oxy]benzoic acid
- AT25982
- GKSKQZLHPWBLJL-UHFFFAOYSA-N
- 4-(Pyridin-2-yloxy)benzoic Acid
-
- MDL: MFCD08435897
- Inchi: 1S/C12H9NO3/c14-12(15)9-4-6-10(7-5-9)16-11-3-1-2-8-13-11/h1-8H,(H,14,15)
- InChI Key: GKSKQZLHPWBLJL-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CN=1)C1C=CC(C(=O)O)=CC=1
Computed Properties
- Exact Mass: 215.05800
- Monoisotopic Mass: 215.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 59.4Ų
Experimental Properties
- Color/Form: No date available
- Density: 1.3±0.1 g/cm3
- Melting Point: 174 °C
- Boiling Point: 391.2±22.0 °C at 760 mmHg
- Flash Point: 190.4±22.3 °C
- Refractive Index: 1.613
- PSA: 59.42000
- LogP: 2.57210
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
4-(Pyridin-2-yloxy)benzoic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(Pyridin-2-yloxy)benzoic Acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(Pyridin-2-yloxy)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 143246-1g |
4-(Pyridin-2-yloxy)benzoic acid, 95% |
51363-00-9 | 95% | 1g |
$504.00 | 2023-09-10 | |
| TRC | P915070-10mg |
4-(Pyridin-2-yloxy)benzoic Acid |
51363-00-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P915070-50mg |
4-(Pyridin-2-yloxy)benzoic Acid |
51363-00-9 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | P915070-100mg |
4-(Pyridin-2-yloxy)benzoic Acid |
51363-00-9 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Chemenu | CM366455-100mg |
4-(Pyrid-2-yloxy)benzoic acid |
51363-00-9 | 95% | 100mg |
$134 | 2022-06-11 | |
| Chemenu | CM366455-250mg |
4-(Pyrid-2-yloxy)benzoic acid |
51363-00-9 | 95% | 250mg |
$180 | 2022-06-11 | |
| Chemenu | CM366455-500mg |
4-(Pyrid-2-yloxy)benzoic acid |
51363-00-9 | 95% | 500mg |
$315 | 2022-06-11 | |
| eNovation Chemicals LLC | Y1247911-100mg |
4-(PYRID-2-YLOXY)BENZOIC ACID |
51363-00-9 | 95% | 100mg |
$245 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1247911-250mg |
4-(PYRID-2-YLOXY)BENZOIC ACID |
51363-00-9 | 95% | 250mg |
$120 | 2024-06-06 | |
| Enamine | EN300-1174904-0.05g |
4-(pyridin-2-yloxy)benzoic acid |
51363-00-9 | 95.0% | 0.05g |
$33.0 | 2025-02-21 |
4-(Pyridin-2-yloxy)benzoic Acid Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 4-(Pyridin-2-yloxy)benzoic Acid
4-(Pyrid-2-yloxy)benzoic Acid: A Comprehensive Overview
4-(Pyrid-2-yloxy)benzoic acid (CAS No. 51363-00-9) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure featuring a pyridine ring and a benzoic acid moiety, has garnered attention due to its versatile applications and promising research outcomes. In this article, we delve into the properties, synthesis, applications, and recent advancements associated with 4-(Pyrid-2-yloxy)benzoic acid.
The molecular structure of 4-(Pyrid-2-yloxy)benzoic acid consists of a benzoic acid group attached to a pyridine ring via an oxygen atom. This arrangement imparts the compound with distinct electronic and steric properties, making it suitable for various chemical reactions and biological interactions. Recent studies have highlighted its potential as a precursor in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties, including high surface area, tunable porosity, and catalytic activity, which are highly desirable in industrial and environmental applications.
One of the most notable advancements in the synthesis of 4-(Pyrid-2-yloxy)benzoic acid involves the use of green chemistry principles. Researchers have developed eco-friendly methods that minimize the use of hazardous solvents and reagents. For instance, microwave-assisted synthesis has been employed to enhance reaction efficiency while reducing energy consumption. Such approaches align with global efforts to promote sustainable chemical practices and reduce environmental impact.
In terms of biological applications, 4-(Pyrid-2-yloxy)benzoic acid has shown promise in pharmacological studies. It has been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in inflammatory pathways. Recent research has also explored its role as a modulator of ion channels, which could pave the way for novel therapeutic interventions in conditions such as epilepsy and chronic pain.
The compound's role in materials science is equally compelling. Its ability to form stable coordination bonds with metal ions has led to its use in constructing MOFs with exceptional gas adsorption capabilities. For example, MOFs derived from 4-(Pyrid-2-yloxy)benzoic acid have demonstrated high selectivity for capturing carbon dioxide, making them valuable candidates for carbon capture technologies. Additionally, these materials exhibit potential in sensing applications, where they can detect trace amounts of hazardous gases with high sensitivity.
Recent collaborative efforts between chemists and biologists have further expanded the scope of 4-(Pyrid-2-yloxy)benzoic acid research. By incorporating this compound into drug delivery systems, scientists aim to enhance the efficacy and reduce the toxicity of therapeutic agents. For instance, nanoparticles loaded with 4-(Pyrid-2-yloxy)benzoic acid have shown improved drug release profiles and targeted delivery capabilities in preclinical studies.
In conclusion, 4-(Pyrid-2-yloxy)benzoic acid (CAS No. 51363-00-9) stands out as a multifaceted compound with applications spanning chemistry, biology, and materials science. Its unique structure lends itself to innovative solutions in drug development, environmental remediation, and advanced material design. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in addressing global challenges across various industries.
51363-00-9 (4-(Pyridin-2-yloxy)benzoic Acid) Related Products
- 51362-38-0(6-Phenoxynictinic Acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)